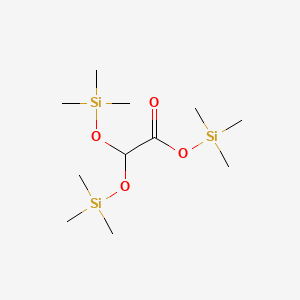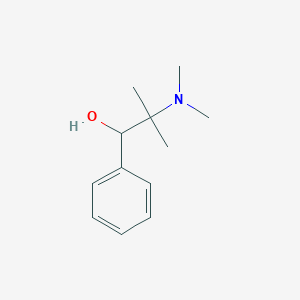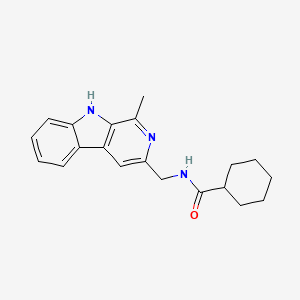
9H-Pyrido(3,4-b)indole, 3-cyclohexanecarboxamidomethyl-1-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9H-Pyrido(3,4-b)indole, 3-cyclohexanecarboxamidomethyl-1-methyl- is a complex organic compound that belongs to the class of β-carbolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a pyridoindole core with a cyclohexanecarboxamidomethyl and a methyl group attached, which contributes to its unique chemical properties.
準備方法
The synthesis of 9H-Pyrido(3,4-b)indole, 3-cyclohexanecarboxamidomethyl-1-methyl- can be achieved through various synthetic routes. One common method involves the condensation of indole derivatives with aldehydes, followed by cyclization and functional group modifications. The reaction conditions typically include the use of acidic or basic catalysts, and the reactions are carried out under controlled temperatures to ensure the desired product formation .
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.
化学反応の分析
9H-Pyrido(3,4-b)indole, 3-cyclohexanecarboxamidomethyl-1-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenating agents or nucleophiles to introduce new functional groups into the molecule .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce dehydrogenated compounds.
科学的研究の応用
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential neuroprotective, cognitive-enhancing, and anti-cancer properties . The compound’s ability to interact with various biological targets makes it a valuable tool in drug discovery and development.
In the industry, 9H-Pyrido(3,4-b)indole, 3-cyclohexanecarboxamidomethyl-1-methyl- is used as a precursor for the synthesis of pharmaceuticals and agrochemicals. Its unique chemical properties allow for the development of novel compounds with improved efficacy and safety profiles.
作用機序
The mechanism of action of 9H-Pyrido(3,4-b)indole, 3-cyclohexanecarboxamidomethyl-1-methyl- involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as monoamine oxidase A (MAO-A), which plays a role in the metabolism of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters like serotonin and dopamine, contributing to its potential antidepressant effects.
Additionally, the compound may interact with other molecular targets, such as protein kinases and receptors, to exert its biological effects. These interactions can modulate various signaling pathways involved in cell growth, differentiation, and survival.
類似化合物との比較
9H-Pyrido(3,4-b)indole, 3-cyclohexanecarboxamidomethyl-1-methyl- can be compared with other β-carboline derivatives, such as harmine, harmaline, and norharmane . These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activities and pharmacological properties.
For example, harmine is known for its selective inhibition of the DYRK1A protein kinase, while harmaline has been studied for its hallucinogenic effects. Norharmane, on the other hand, exhibits strong MAO-A inhibitory activity. The unique substituents in 9H-Pyrido(3,4-b)indole, 3-cyclohexanecarboxamidomethyl-1-methyl- contribute to its distinct chemical and biological properties, making it a valuable compound for further research and development.
特性
CAS番号 |
63885-52-9 |
|---|---|
分子式 |
C20H23N3O |
分子量 |
321.4 g/mol |
IUPAC名 |
N-[(1-methyl-9H-pyrido[3,4-b]indol-3-yl)methyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C20H23N3O/c1-13-19-17(16-9-5-6-10-18(16)23-19)11-15(22-13)12-21-20(24)14-7-3-2-4-8-14/h5-6,9-11,14,23H,2-4,7-8,12H2,1H3,(H,21,24) |
InChIキー |
HSYGRYGUMFBRCP-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CC2=C1NC3=CC=CC=C32)CNC(=O)C4CCCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


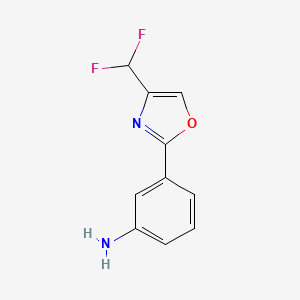
![2-Methyl[1,2,4]triazino[2,3-a]benzimidazol-3-ol](/img/structure/B13942373.png)
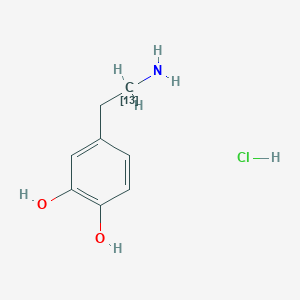
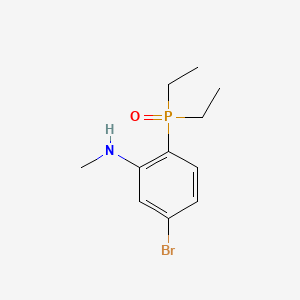
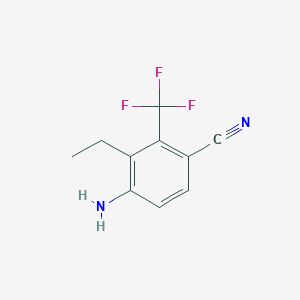
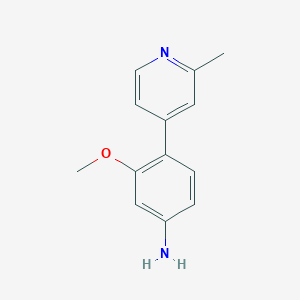
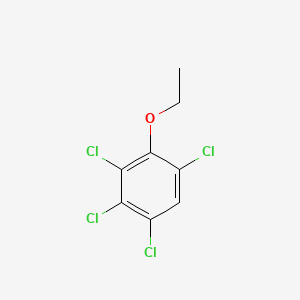
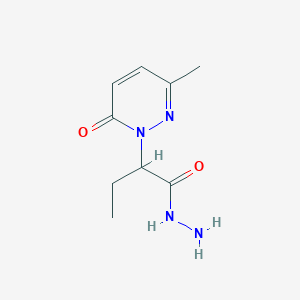
![4-[1-(3-Amino-4-methyl-benzoyl)-4-piperidyl]benzamide](/img/structure/B13942408.png)
![Tert-butyl (4-(aminomethyl)benzo[d]thiazol-2-yl)carbamate](/img/structure/B13942410.png)
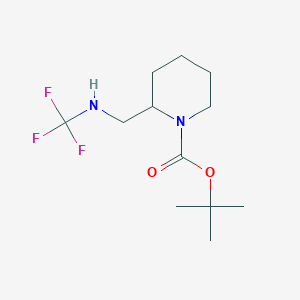
![2-[(4-Ethoxy-3-nitrobenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13942423.png)
